4-(1H-1,2,4-三唑-1-基甲基)苯甲腈
概述
描述
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a chemical compound with the molecular formula C10H8N4 . It has a molecular weight of 184.2 . This compound is used as an intermediate in the synthesis of Letrozole, an antineoplastic .
Synthesis Analysis
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves the use of α-bromo-4-tolunitrile with the sodium salt of 1H-1,2,4-triazole in the presence of dimethylformamide . Another synthesis method involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis
The InChI code for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is 1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a solid at room temperature . It has a predicted density of 1.19±0.1 g/cm3 . The compound has a melting point of 69°C and a predicted boiling point of 412.1±55.0°C .科学研究应用
Application 1: Anticancer Agents
- Summary of the Application: “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have been evaluated for their potential as anticancer agents .
- Methods of Application or Experimental Procedures: The compounds were synthesized and their structures were established by NMR and MS analysis. They were then subjected to in vitro cytotoxic evaluation against MCF-7 and HCT-116 cancer cell lines .
- Results or Outcomes: Some of the hybrids exhibited potent inhibitory activities against the cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively). Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Application 2: Synthesis of Letrozole
- Summary of the Application: “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is used as an intermediate in the synthesis of Letrozole , a medication used in the treatment of hormonally-responsive breast cancer after surgery .
- Results or Outcomes: The outcome of this process is the production of Letrozole, a potent and selective non-steroidal aromatase inhibitor. It is used to effectively treat estrogen-dependent breast cancer .
Application 3: Synthesis of Triazole-4-Carbaldehydes
- Summary of the Application: Triazole-4-carbaldehydes, which are synthesized using “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile”, have been prepared as intermediates in the synthesis of various bioactive compounds .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed, but it involves the use of “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” as an intermediate compound .
- Results or Outcomes: The outcome of this process is the production of various bioactive compounds, including anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .
Application 4: Synthesis of Letrozole
- Summary of the Application: “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is used as an intermediate in the synthesis of Letrozole , a medication used in the treatment of hormonally-responsive breast cancer after surgery .
- Results or Outcomes: The outcome of this process is the production of Letrozole, a potent and selective non-steroidal aromatase inhibitor. It is used to effectively treat estrogen-dependent breast cancer .
Application 5: Synthesis of Triazole-4-Carbaldehydes
- Summary of the Application: Triazole-4-carbaldehydes, which are synthesized using “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile”, have been prepared as intermediates in the synthesis of various bioactive compounds .
- Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed, but it involves the use of “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” as an intermediate compound .
- Results or Outcomes: The outcome of this process is the production of various bioactive compounds, including anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .
安全和危害
属性
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLYWHSJALKYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | |
CAS RN |
112809-25-3 | |
Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112809-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。